N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide
Description
N-[4-(4-Acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide is a piperazine-derived benzamide compound featuring a 3-methoxybenzamide core linked to a 4-acetylpiperazine-substituted phenyl group. This structure is optimized for interactions with central nervous system (CNS) receptors, particularly dopamine receptors, while balancing physicochemical properties like lipophilicity for brain penetration and metabolic stability.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-20(25)16-4-3-5-19(14-16)26-2/h3-9,14H,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGVCMRZNJDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
Key structural modifications among analogs influence receptor binding, selectivity, and pharmacokinetics. Below is a comparative analysis:
Key Comparative Insights
- Piperazine Substitutions: Acetyl Group (Target Compound): May reduce metabolic oxidation compared to chlorophenyl or cyanopyridinyl groups, enhancing stability . Halogenated Aromatics (e.g., Cl, F): Improve receptor binding affinity (e.g., D4) but may increase off-target interactions (e.g., sigma1) . Sulfonyl Linkers: Present in compounds like and , these groups enhance solubility and metabolic resistance but may alter CNS penetration.
Benzamide Modifications :
- 3-Methoxy vs. 4-Methoxy : The 3-methoxy configuration (target compound) is associated with dopamine receptor selectivity, whereas 4-methoxy analogs (e.g., ) show broader receptor interactions.
- Pharmacokinetics: Optimal logP (2.3–2.5) in analogs like correlates with efficient brain penetration and low nonspecific binding. The target compound likely shares this profile.
- Antimicrobial Activity: Sulfonyl-containing analogs (e.g., ) highlight structural versatility beyond CNS targets.
Research Findings and Challenges
- Selectivity Challenges : While the target compound’s acetylpiperazine group may improve selectivity over sigma1 receptors, halogenated analogs (e.g., ) risk off-target effects, necessitating rigorous profiling.
- In Vivo Performance : Compounds like show rapid CNS entry in primates, but bacterial growth inhibition by some analogs (e.g., ) complicates therapeutic use.
- Synthetic Flexibility : Modular structures (e.g., ) allow tailored modifications for specific applications, from antimicrobials to neuroimaging.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
